4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, is a complex process. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxamide group, with a fluorine atom attached to the benzene ring. The carboxamide group is further attached to a pyrimidine ring, which is connected to a pyridine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, molecular formula, and structure. Other properties such as melting point, boiling point, and density are not well-documented in the literature .Applications De Recherche Scientifique
Alzheimer's Disease Research
One notable application is in the field of Alzheimer's disease research. A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure of interest, to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research highlighted significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating these decreases with worsening clinical symptoms and decreased glucose utilization. This insight is critical for understanding the progression of Alzheimer's disease and developing targeted therapies (Kepe et al., 2006).
Antineoplastic Research
Another significant application is in antineoplastic research, where derivatives of the compound have been studied for their effectiveness against chronic myelogenous leukemia (CML). A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in CML patients identified the main metabolic pathways of the drug in humans, providing valuable information for its development and application in cancer treatment (Gong et al., 2010).
Histone Deacetylase Inhibition
The compound has also been evaluated for its potential in inhibiting histone deacetylases (HDA), which is a promising strategy for cancer therapy. One study found that a synthetic benzamide derivative, MS-27-275, showed marked in vivo antitumor activity against human tumors by inhibiting HDA, suggesting its potential as a novel chemotherapeutic agent (Saito et al., 1999).
Antiviral Research
Additionally, derivatives of this compound have shown promise in antiviral research. For example, one study evaluated the antiviral activity of novel isatin derivatives against Hepatitis C Virus and SARS-CoV, finding that the 5-fluoro derivative effectively inhibited HCV RNA synthesis, showcasing the potential for developing new antiviral therapies (Selvam et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBHGGHRCMNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.